Trans-N-tert-butyloxycarbonyl-2-fluorocyclohexylamine is a fluorinated amine compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group. This compound has the molecular formula and a molecular weight of approximately 217.28 g/mol. The Boc group is commonly used in organic synthesis to protect amines, allowing for selective reactions without interference from the amino group. The fluorine atom introduces unique electronic properties that can enhance biological activity and alter the compound's reactivity compared to its non-fluorinated analogs.
The chemical behavior of trans-N-tert-butyloxycarbonyl-2-fluorocyclohexylamine is influenced by both the Boc group and the fluorine substituent. Key reactions include:
The synthesis of trans-N-tert-butyloxycarbonyl-2-fluorocyclohexylamine typically involves several steps:
Trans-N-tert-butyloxycarbonyl-2-fluorocyclohexylamine has potential applications in:
Interaction studies involving trans-N-tert-butyloxycarbonyl-2-fluorocyclohexylamine can provide insights into its potential biological roles. Investigating its binding affinities with receptors or enzymes can help elucidate its pharmacological properties. Studies focusing on structure-activity relationships could reveal how modifications to the compound affect its interactions within biological systems.
Trans-N-tert-butyloxycarbonyl-2-fluorocyclohexylamine shares structural similarities with several other compounds that feature either a Boc protection or fluorinated groups. Here are some comparable compounds:
| Compound Name | Structure Features | Uniqueness |
|---|---|---|
| N-tert-butyloxycarbonyl-cyclohexylamine | Contains a cyclohexyl ring and Boc protection | Lacks fluorine; may exhibit different reactivity |
| cis-N-tert-butyloxycarbonyl-2-fluorocyclohexylamine | Similar structure but differs in stereochemistry | Stereochemical variations may affect biological activity |
| N-(4-fluorobenzoyl)-cyclohexylamine | Contains a benzoyl group instead of Boc | Different protective group alters reactivity |
| N-(tert-butoxycarbonyl)-3-fluoroaniline | Aromatic system with Boc protection | Different functional group impacts reactivity |
Trans-N-tert-butyloxycarbonyl-2-fluorocyclohexylamine stands out due to its combination of a cyclic structure, a protective group, and a fluorinated substituent, which collectively influence its chemical behavior and potential applications in medicinal chemistry.
The tert-butoxycarbonyl protecting group represents one of the most versatile and widely employed amine protection strategies in organic synthesis, particularly for cyclohexylamine derivatives [1]. The protection of cyclohexylamine and its analogs with Boc groups proceeds through nucleophilic attack of the amine nitrogen on di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [2]. This transformation typically achieves high yields under relatively mild conditions and demonstrates excellent functional group tolerance.
Traditional Boc protection methodologies employ di-tert-butyl dicarbonate in combination with various bases including sodium hydroxide, 4-dimethylaminopyridine, or sodium bicarbonate [2]. The reaction proceeds efficiently in water, tetrahydrofuran, or biphasic systems at room temperature to moderate heating conditions around 40°C [2]. For cyclohexylamine derivatives, yields typically range from 85-95% with reaction times of 2-16 hours depending on the specific substrate and conditions employed [3].
Advanced heterogeneous catalytic approaches have emerged as particularly effective for cyclohexylamine Boc protection [4]. Yttria-zirconia based Lewis acid catalysts demonstrate exceptional performance, providing 90-98% yields under mild conditions without requiring stoichiometric base additives [4]. The heterogeneous nature of these catalysts facilitates product isolation through simple filtration and enables catalyst recycling without loss of activity [4].
One-pot selective protection strategies have been developed to address challenges associated with dialkylation and lactamization side reactions [1]. The tandem direct reductive amination followed by Boc protection procedure employs di-tert-butyl dicarbonate in the presence of sodium triacetoxyborohydride and triethylamine in dichloromethane [1]. This methodology proves particularly valuable for mono-protection of primary amines, achieving 75-85% yields while suppressing formation of tertiary amine byproducts [1].
Kinetic studies reveal that Boc protection reactions exhibit complex mechanistic pathways depending on reaction conditions [5]. The deprotection process demonstrates second-order dependence on acid concentration, indicating formation of reversible ion-molecule pairs arising from fragmentation of protonated tert-butyl carbamate intermediates [5]. Understanding these mechanistic details enables optimization of both protection and deprotection sequences in synthetic applications.
| Method | Conditions | Base/Catalyst | Yield (%) | Selectivity |
|---|---|---|---|---|
| Traditional (Boc)₂O/Base | RT, THF or H₂O/THF | NaOH, DMAP, NaHCO₃ | 85-95 | Moderate |
| Boc Anhydride/DBU | 40°C, MeOH | DBU | 80-90 | High |
| Heterogeneous Yttria-Zirconia | 20 wt% catalyst, RT | Y₂O₃-ZrO₂ Lewis acid | 90-98 | Excellent |
| One-pot DRA/Boc Protection | (Boc)₂O/STAB/Et₃N, CH₂Cl₂ | Et₃N | 75-85 | High (mono-protection) |
| Thermal Deprotection Flow | 150-230°C, MeOH, flow | Catalyst-free | 70-95 | Aryl > Alkyl Boc |
Fluorination of cyclohexyl systems presents unique challenges related to regioselectivity, stereochemical control, and substrate reactivity [6]. The introduction of fluorine atoms into alicyclic frameworks significantly alters molecular properties including conformational preferences, metabolic stability, and biological activity [7]. Various fluorination methodologies have been developed to address the specific requirements of cyclohexane-based substrates.
Electrophilic fluorination using Selectfluor has proven highly effective for α-substituted cyclohexanones through dual catalytic activation [8] [9]. This approach combines chiral anion phase-transfer catalysis with enamine activation using protected amino acid organocatalysts [8]. The methodology generates quaternary fluorine-containing stereocenters with exceptional enantioselectivities exceeding 95% enantiomeric excess [8] [9]. Reaction conditions typically involve room temperature transformations over 40 hours in toluene with sodium carbonate as base [9].
Nucleophilic fluorination strategies employ cesium fluoride or potassium fluoride as fluoride sources in palladium-catalyzed cross-coupling reactions [10] [11]. These transformations proceed through vinyl triflate intermediates and demonstrate moderate to high regioselectivity depending on substrate structure and reaction conditions [10]. The addition of substoichiometric quantities of trimethylsilyl trifluoromethane significantly improves regioselectivity by preventing formation of palladium-cyclohexyne complexes through an unexpected ligand dearomatization pathway [11].
Deoxofluor-mediated fluorination of vicinal diols provides access to fluorinated cyclohexyl derivatives through substrate-dependent mechanisms [6]. The stereochemical arrangement of functional groups profoundly influences reaction selectivity and product distribution [6]. Five-membered and six-membered alicyclic substrates demonstrate distinct reactivity patterns, with some transformations proceeding through aziridine formation while others generate oxazoline products [6].
Silver difluoride-mediated fluorination represents a powerful method for introducing multiple fluorine atoms into cyclohexene frameworks [7]. This approach enables synthesis of highly fluorinated cyclohexane derivatives including tetrafluoro- and hexafluoro-substituted systems [7]. The methodology proceeds under thermal conditions (150-200°C) and demonstrates excellent stereoselectivity for trans configurations [7].
Thermal carbon-hydrogen fluorination provides direct access to fluorinated aliphatic compounds without transition metal catalysts [12]. This methodology employs potassium persulfate as oxidant with Selectfluor as fluorine source, achieving regioselective fluorination of unactivated carbon-hydrogen bonds [12]. Yields range from 45-98% depending on substrate structure, with selectivity favoring less sterically hindered positions [12].
| Fluorination Method | Substrate Type | Stereoselectivity | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Electrophilic (Selectfluor) | α-Branched cyclohexanones | High (>95% ee) | Dual catalysis, RT, 40h | 65-85 |
| Nucleophilic (CsF/KF) | Triflate/halide precursors | Moderate (dr 3:1-10:1) | Pd catalyst, 80-120°C | 70-90 |
| Deoxofluor (DAST analog) | Vicinal diols | Substrate-dependent | 1-2 equiv, DCM, RT | 40-80 |
| AgF₂-mediated | Cyclohexene derivatives | Excellent (>20:1) | Neat, 150-200°C | 60-85 |
| Thermal C-H Fluorination | Unactivated C-H bonds | Regioselective | K₂S₂O₈, 80-100°C | 45-98 |
Asymmetric hydrogenation represents the most reliable method for achieving precise stereochemical control in the synthesis of trans-fluorocyclohexylamine derivatives [13] [14]. The development of chiral ligand systems has enabled highly enantioselective reduction of various substrate classes including substituted alkenes, α,β-unsaturated compounds, and heterocyclic precursors.
Rhodium-catalyzed asymmetric hydrogenation employing DuPHOS ligands demonstrates exceptional performance for N-acylamino acrylate substrates [13]. Cationic rhodium complexes with ethyl or propyl DuPHOS ligands achieve greater than 99% enantiomeric excess with excellent catalytic activity across broad substrate scope [13]. These systems operate under mild conditions (1-10 bar hydrogen pressure, 25-50°C) and provide outstanding trans selectivity exceeding 20:1 diastereomeric ratio [13].
Iridium-catalyzed asymmetric hydrogenation using phosphine-oxazoline ligands offers superior performance for tetrasubstituted alkene substrates [14]. The methodology addresses challenging substrates prone to epimerization under acidic or basic conditions by proceeding under neutral, additive-free conditions [14]. Optimal results are achieved using dichloromethane or chlorobenzene as solvent at elevated hydrogen pressures (20-50 bar) and temperatures (50-80°C) [14]. Enantioselectivities range from 95-99% with diastereomeric ratios exceeding 20:1 [14].
Ruthenium-catalyzed asymmetric hydrogenation employs BINAP-type ligands for reduction of β-keto ester substrates [13]. The catalytic cycle involves coordination of ketone carbonyl groups in η² fashion followed by migratory insertion with stereoselectivity determined during this key step [13]. Methanolysis of ruthenium alkoxide intermediates releases the product and regenerates the active catalyst through heterolytic cleavage of molecular hydrogen [13].
Rhodium nanoparticles supported on molecularly modified silica demonstrate exceptional efficiency for hydrogenation of fluorinated arenes to fluorinated cyclohexane derivatives [15]. The catalyst preparation involves grafting non-polar molecular entities on silica surfaces to create hydrophobic environments for controlled deposition of rhodium particles [15]. These heterogeneous systems achieve excellent selectivity (>95:5 trans:cis ratio) under moderate conditions (10-55 bar hydrogen, 80-100°C) with catalyst loadings as low as 0.05-0.5 mol% [15].
Transfer hydrogenation methodologies using palladium catalysts with polysaccharide additives provide alternative approaches for cyclohexene reduction [16]. Iota carrageenan xerogel significantly accelerates transfer hydrogenation rates when added to palladium on carbon catalysts [16]. The polysaccharide additive interacts with the catalyst to generate highly active palladium species, enabling near-quantitative conversion within one hour at 60°C using isopropanol as hydrogen donor [16].
| Catalyst System | Substrate Class | Pressure (bar) | Temperature (°C) | Enantioselectivity (% ee) | trans:cis Ratio |
|---|---|---|---|---|---|
| Rh-DuPHOS | N-acylamino acrylates | 1-10 | 25-50 | >99 | >20:1 |
| Ir-PHOX | Tetrasubstituted alkenes | 20-50 | 50-80 | 95-99 | >20:1 |
| Ru-BINAP | β-Keto esters | 5-30 | 40-70 | 90-98 | 10:1-20:1 |
| Rh@Si-R nanoparticles | Fluorinated arenes | 10-55 | 80-100 | N/A (achiral) | >95:5 |
| Pd/C with xerogel | Cyclohexene derivatives | 1 (transfer H₂) | 60 | N/A (achiral) | >10:1 |
The choice between solution-phase and solid-phase synthesis for trans-N-Boc-2-fluorocyclohexylamine preparation depends on multiple factors including reaction scale, automation requirements, and purification considerations [17] [18] [19]. Each approach offers distinct advantages and limitations that must be carefully evaluated based on specific synthetic objectives.
Solution-phase synthesis provides maximum flexibility for reaction optimization and product characterization [18]. All reactions and purification steps occur in homogeneous solution, enabling real-time monitoring of reaction progress through conventional analytical techniques [18]. This approach proves particularly advantageous for complex transformations requiring precise control of reaction conditions or for substrates with limited solubility in solid-phase compatible solvents [19]. Solution-phase methods typically achieve moderate to good overall yields (70-85%) but require column chromatography or other purification techniques after each synthetic step [18].
Solid-phase synthesis offers significant advantages for high-throughput applications and automated synthesis platforms [17] [18]. The covalent attachment of substrates to polymer supports enables rapid purification through simple washing protocols, eliminating the need for chromatographic separations [17] [19]. This approach proves particularly valuable for parallel synthesis of compound libraries or for transformations generating complex product mixtures [18]. Solid-phase methods typically achieve higher overall synthesis efficiency (85-95%) due to simplified purification procedures and reduced material losses [18].
Automation potential represents a key differentiating factor between these approaches [19]. Solid-phase synthesis readily adapts to automated synthesis platforms, enabling minimal operator intervention and consistent reaction outcomes [19]. The standardized washing and coupling protocols facilitate programming of synthetic sequences and reduce human error [18]. Solution-phase synthesis offers limited automation potential due to variable purification requirements and solvent compatibility issues [19].
Scalability considerations favor solution-phase approaches for large-scale production [18]. Solution-phase reactions can be readily scaled to kilogram quantities using conventional reaction equipment [19]. Solid-phase synthesis faces limitations related to resin capacity and mechanical handling of large quantities of solid supports [18]. However, for small to medium scale applications, solid-phase methods often prove more efficient due to simplified workup procedures [17].
Cost effectiveness analysis reveals trade-offs between reagent costs and operational efficiency [19]. Solution-phase synthesis typically requires higher reagent loadings and generates more waste due to chromatographic purifications [18]. Solid-phase synthesis involves higher initial costs for specialized resins but offsets these expenses through improved efficiency and reduced waste generation [19]. The economic balance depends on synthesis scale and complexity of the target molecule [18].
| Parameter | Solution Phase | Solid Phase | Advantages |
|---|---|---|---|
| Synthesis Efficiency | Moderate (70-85%) | High (85-95%) | Product characterization, Flexibility |
| Purification Requirements | Column chromatography after each step | Simple washing protocols | High throughput, Automation |
| Reaction Time | Variable (2-24h per step) | Rapid (1-4h per step) | Complete reaction monitoring |
| Scalability | Excellent | Good | Easy parallel synthesis |
| Automation Potential | Limited | Excellent | Minimal operator intervention |
| By-product Removal | Extraction/crystallization | Filtration and washing | Clean product isolation |
| Cost Effectiveness | High reagent costs | Resin costs offset efficiency | Lower waste generation |
| Substrate Scope | Broad | Limited by resin compatibility | Specialized applications |